Product packaging for Z-Lehd-fmk tfa(Cat. No.:)

Z-Lehd-fmk tfa

Cat. No.: B8180826
M. Wt: 804.7 g/mol
InChI Key: XCKBDLPYFKIMOO-UHFFFAOYSA-N
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Description

The Caspase Family of Proteases and Their Biological Significance

Caspases (cysteine-aspartic proteases) are a family of enzymes that play essential roles in programmed cell death and inflammation. wikipedia.orgabsin.netnih.govjove.com They are characterized by their catalytic mechanism, which involves a cysteine residue in the active site that cleaves target proteins specifically after an aspartic acid residue. wikipedia.orgnih.govjove.com In mammals, there are at least 10-12 confirmed caspases involved in a variety of cellular functions. wikipedia.orgcreative-biolabs.com

Within the caspase family, a subset is specifically designated as apoptotic caspases due to their primary involvement in the execution of programmed cell death. wikipedia.orgabsin.netresearchgate.netcreative-diagnostics.commdpi.comfrontiersin.org These proteases are synthesized as inactive precursors called procaspases and undergo proteolytic processing to become active enzymes during apoptosis. wikipedia.orgnih.govjove.comaatbio.comrndsystems.com The activation of caspases leads to the controlled degradation of numerous cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes observed during apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing. wikipedia.orgnih.govcreative-diagnostics.commdpi.com

Apoptotic caspases are broadly classified into two main groups based on their position and function within the apoptotic cascade: initiator caspases and effector (or executioner) caspases. wikipedia.orgabsin.netnih.govresearchgate.netcreative-diagnostics.commdpi.comfrontiersin.orgaatbio.comnih.gov

Initiator caspases (e.g., caspase-2, -8, -9, and -10) are positioned at the apex of apoptotic pathways. absin.netresearchgate.netcreative-diagnostics.comaatbio.comnih.gov They possess long N-terminal prodomains that facilitate their recruitment to specific protein complexes upon receiving apoptotic signals. wikipedia.orgjove.comaatbio.comnih.gov Within these complexes, initiator caspases undergo activation, often through induced proximity and auto-processing. wikipedia.orgjove.comaatbio.comnih.gov

Effector caspases (e.g., caspase-3, -6, and -7) are downstream of initiator caspases and are responsible for cleaving the majority of cellular substrates that dismantle the cell during apoptosis. absin.netresearchgate.netcreative-diagnostics.commdpi.comfrontiersin.orgnih.gov Unlike initiator caspases, effector caspases have shorter prodomains and are typically activated by proteolytic cleavage mediated by activated initiator caspases. jove.comaatbio.comnih.gov This hierarchical activation creates an amplifying cascade that ensures efficient execution of the death program. wikipedia.orgaatbio.com Caspase-9 is a key initiator caspase involved in the intrinsic (mitochondrial) apoptotic pathway, where it is activated within the apoptosome complex. wikipedia.orgcreative-diagnostics.commdpi.comrndsystems.comnih.govnih.gov Once active, caspase-9 cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7. wikipedia.orgmdpi.comrndsystems.comnih.govnih.gov

Overview of Apoptotic Caspases in Programmed Cell Death

Historical Context of Caspase Inhibitor Development for Research

The critical role of caspases in apoptosis quickly led to efforts to develop inhibitors that could be used as research tools to understand the specific functions of individual caspases and their involvement in various biological processes and diseases. researchgate.netjpp.krakow.pljpp.krakow.plresearchgate.net Early research in this area was significantly influenced by the identification of caspase-1 (originally known as interleukin-1 beta-converting enzyme or ICE) and the subsequent realization of the broader family of caspases involved in cell death. wikipedia.orgnih.govjove.com

The development of synthetic caspase inhibitors initially focused on peptide-based compounds designed to mimic the cleavage recognition sites of caspases. researchgate.netjpp.krakow.pljpp.krakow.pl These inhibitors often incorporated a peptide sequence that corresponds to the preferred substrate recognition sequence of a particular caspase, coupled with a reactive group (known as a "warhead") at the C-terminus. jpp.krakow.pljpp.krakow.pl Electrophilic warheads, such as fluoromethylketone (FMK) and chloromethylketone (CMK), were introduced to form a covalent and irreversible linkage with the nucleophilic cysteine residue in the caspase active site, thereby irreversibly inhibiting enzyme activity. jpp.krakow.pljpp.krakow.plresearchgate.net This approach allowed for the creation of inhibitors that could potently and permanently block caspase activity in research settings. jpp.krakow.pljpp.krakow.pl

Z-LEHD-FMK is a synthetic peptide-based inhibitor featuring the LEHD sequence, which mimics the preferred cleavage site of caspase-9. cephamls.comcephamls.com The Z-group (Benzyloxycarbonyl) is a common protecting group used in peptide synthesis, and the FMK group confers irreversible inhibition by targeting the active site cysteine. Early research characterized Z-LEHD-FMK as an inhibitor that could prevent apoptosis induced by stimuli that activate the intrinsic pathway, which converges on caspase-9. invivochem.com For instance, studies showed that Z-LEHD-FMK could protect human liver cells and other cell lines from TRAIL-induced apoptosis, a process that can involve caspase-9 activation depending on the cell type. invivochem.com

Evolution of Peptide-Based Irreversible Caspase Inhibitors

Positioning of Z-LEHD-FMK TFA as a Selective Research Probe

This compound is utilized in research as a selective and irreversible inhibitor of caspase-9. invivochem.com The TFA counterion is likely included for reasons related to salt formation, which can influence the compound's stability, solubility, and purity. As a research probe, this compound allows investigators to specifically inhibit caspase-9 activity and study the downstream consequences on apoptotic signaling and cellular outcomes. By blocking caspase-9, researchers can delineate the contribution of the intrinsic apoptotic pathway in various biological contexts, such as different cell death models or disease states. invivochem.com While primarily known for its activity against caspase-9, the selectivity of peptide-based inhibitors can vary, and comprehensive characterization against a panel of caspases is often necessary to fully understand their specificity in a given experimental system. researchgate.netresearchgate.net However, its established role as a caspase-9 inhibitor makes this compound a valuable tool for investigating the intricate network of caspase activation and its role in programmed cell death.

Detailed Research Findings:

Research using Z-LEHD-FMK has provided insights into the involvement of caspase-9 in various models. For example, studies have shown its protective effects against apoptosis in cell cultures and animal models. invivochem.com

Study ModelCompound/Concentration/DosingKey FindingSource
HCT116 and 293 cells (in vitro)Z-LEHD-FMK (20 μM; 30 min pretreatment)Totally shields cells from TRAIL-induced toxicity. invivochem.com
Normal human hepatocytes (in vitro)Z-LEHD-FMK (20 μM; 6 h)Shielded against TRAIL-induced apoptosis. invivochem.com
HCT116 cells (in vitro)Z-LEHD-FMK (concentration not specified; 16-h time point)Protected procaspase 3 from cleavage. invivochem.com
SW480 cells (in vitro)Z-LEHD-FMK (concentration not specified; 16-h time point)Did not protect procaspase 3 from cleavage. invivochem.com
Male Wistar albino rats with SCIZ-LEHD-FMK (0.8 μmol/kg; Iv for 1 or 7 days)Diminished mean apoptotic cell count at 24 hrs and 7 days post-injury. invivochem.com invivochem.com
Rats with spinal cord injury (SCI)Z-LEHD-FMK (0.8 μmol/kg; intravenously administered for 7 days)Safeguards neurons, glia, myelin, axons, and intracellular organelles. invivochem.com invivochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44F4N6O12 B8180826 Z-Lehd-fmk tfa

Properties

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKBDLPYFKIMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44F4N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Caspase 9 Inhibition by Z Lehd Fmk Tfa

Molecular Specificity for Caspase-9 Activity

Z-LEHD-FMK TFA demonstrates a notable specificity for Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.govciteab.com

Targeting of the Apical Caspase-9 Enzyme in the Intrinsic Apoptosis Pathway

Caspase-9 functions as the apical protease in the intrinsic (mitochondrial) apoptosis pathway. This pathway is initiated by various intracellular signals that lead to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, facilitating the formation of the apoptosome complex, which recruits and activates Caspase-9. Activated Caspase-9 subsequently cleaves and activates downstream effector caspases, such as Caspase-3 and Caspase-7, ultimately leading to the dismantling of the cell. This compound specifically targets this critical initiator caspase, thereby inhibiting the propagation of the apoptotic signal originating from the mitochondria. Studies have shown that this compound can reverse apoptotic effects induced by stimuli that activate the intrinsic pathway.

Differentiation from Broad-Spectrum and Other Selective Caspase Inhibitors

Unlike broad-spectrum caspase inhibitors such as Z-VAD-FMK, which target a wide range of caspases nih.govciteab.com, this compound is designed to selectively inhibit Caspase-9. nih.govciteab.com This selectivity is conferred by the LEHD (Leu-Glu-His-Asp) peptide sequence, which mimics the preferred cleavage recognition sequence of Caspase-9. While Z-VAD-FMK inhibits numerous caspases, including Caspase-1, -2, -3, -4, -5, -6, -7, -8, and -9, this compound's design focuses its inhibitory activity primarily towards Caspase-9. nih.govciteab.com This allows researchers to specifically investigate the role of Caspase-9 in various cellular processes and apoptotic pathways, differentiating its function from that of other caspases like Caspase-8 (inhibited by Z-IETD-FMK) nih.gov or Caspase-3 (inhibited by Z-DEVD-FMK). nih.govciteab.com However, it is worth noting that some studies suggest that inhibitors marketed as selective may exhibit broader reactivity in certain assay conditions.

Irreversible Binding Modality and Catalytic Site Interaction

The inhibitory action of this compound is irreversible, primarily due to the chemical reactivity of its fluoromethyl ketone (FMK) moiety.

Role of the Fluoromethyl Ketone (FMK) Moiety in Covalent Modification

The FMK group acts as an electrophilic "warhead" that targets the catalytic cysteine residue within the active site of caspases. In the case of Caspase-9, the FMK moiety of this compound forms a stable covalent thioether bond with the active-site cysteine residue (Cys287). This covalent modification permanently inactivates the enzyme, preventing its proteolytic activity. This irreversible binding mechanism distinguishes FMK-based inhibitors from reversible inhibitors, providing sustained inhibition of the target caspase.

Impact on Caspase-9 Autoprocessing and Activation

Caspase-9 activation typically involves dimerization on the apoptosome, which can lead to autoprocessing. This compound, by irreversibly binding to the active site, traps Caspase-9 in an inhibited state. This prevents the enzyme from undergoing complete activation and processing. Inhibition of Caspase-9 by this compound has been shown to block the subsequent cleavage and activation of downstream executioner caspases, such as Caspase-3 and Caspase-7, which are responsible for executing the final stages of apoptosis. By inhibiting Caspase-9 catalytic activity, this compound effectively disrupts the apoptotic cascade initiated by the intrinsic pathway, preventing the increase in cleaved, active forms of both initiator and executioner caspases.

Academic Research Applications and Biological Effects of Z Lehd Fmk Tfa

Investigation of Apoptotic Pathways and Cell Death Mechanisms

Research employing Z-LEHD-FMK TFA primarily focuses on understanding how inhibiting caspase-9 impacts the complex cascade of events leading to apoptosis.

Modulation of Intrinsic Apoptosis

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is initiated by intracellular signals such as DNA damage or growth factor withdrawal. Caspase-9 is a central executioner in this pathway, activated downstream of mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.

While this compound is a caspase-9 inhibitor, its action can indirectly affect events upstream in the intrinsic pathway. Inhibition of caspase-9 can interrupt the feedback loops that amplify the apoptotic signal, potentially influencing the sustained release or impact of mitochondrial factors like cytochrome c. Cytochrome c release from mitochondria is a critical step that leads to the formation of the apoptosome, which then recruits and activates caspase-9 medchemexpress.comnih.govfishersci.canih.govoroboros.at.

Caspase-3 is a key executioner caspase activated by initiator caspases, including caspase-9, during apoptosis. This compound, by inhibiting caspase-9, can prevent the proteolytic cleavage and subsequent activation of procaspase-3. This blockage downstream of caspase-9 is a direct consequence of inhibiting the caspase cascade initiation at the level of caspase-9 fishersci.cabiotrend-usa.commedchemexpress.com.

Western blot analysis has shown that Z-LEHD-FMK can prevent the cleavage of procaspase-3 in certain cell lines, such as HCT116 cells, demonstrating its protective effect against apoptosis induced through pathways that converge on caspase-9 activation. However, this protective effect on procaspase-3 cleavage may not be observed in all cell lines, as seen in SW480 cells targetmol.commedchemexpress.commedchemexpress.com.

Table 1: Effect of Z-LEHD-FMK on Procaspase-3 Cleavage

Cell LineZ-LEHD-FMK (20 µM) PretreatmentIncubation TimeProcaspase-3 CleavageReference
HCT116Yes2 hoursPrevented targetmol.commedchemexpress.commedchemexpress.com
SW480Yes2 hoursNot prevented targetmol.commedchemexpress.commedchemexpress.com
SW480Yes16 hoursNot prevented targetmol.commedchemexpress.commedchemexpress.com
Inhibition of Cytochrome c Release from Mitochondria

Analysis of Extrinsic Apoptosis Pathway Interactions

The extrinsic apoptotic pathway is triggered by external signals, such as the binding of death ligands like TRAIL (TNF-Related Apoptosis-Inducing Ligand) to their death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8, an initiator caspase for this pathway. While caspase-8 can directly activate executioner caspases, there is also crosstalk between the extrinsic and intrinsic pathways, particularly in certain cell types where caspase-8 cleaves BID, a pro-apoptotic protein that then translocates to the mitochondria to induce cytochrome c release and activate caspase-9.

Research has shown that this compound can differentially affect TRAIL-induced apoptosis depending on the cell line. This highlights the variability in the reliance on the intrinsic pathway (and thus caspase-9) in mediating TRAIL signaling in different cellular contexts.

In HCT116 and 293 cells, pretreatment with Z-LEHD-FMK (at concentrations like 20 µM for 30 minutes) has been shown to effectively protect these cells from TRAIL-induced toxicity and apoptosis targetmol.commedchemexpress.comxcessbio.com. This suggests that in these cell lines, TRAIL-induced apoptosis significantly involves the activation of caspase-9, likely through the caspase-8-mediated cleavage of BID and subsequent mitochondrial pathway engagement.

Conversely, in SW480 colon adenocarcinoma cells and H460 non-small cell lung cancer cells, which are also sensitive to TRAIL, Z-LEHD-FMK did not protect them from TRAIL-induced apoptosis nih.gov. This indicates that in these cell lines, TRAIL signaling may predominantly activate executioner caspases directly via caspase-8, with less reliance on the caspase-9-dependent intrinsic pathway amplification loop.

Furthermore, studies have demonstrated that Z-LEHD-FMK can safeguard normal human hepatocytes against TRAIL-induced apoptosis. When applied for 6 hours at a concentration of 20 µM, Z-LEHD-FMK provided protection to these normal liver cells targetmol.commedchemexpress.comxcessbio.comresearchgate.net. This finding is particularly significant in the context of potential therapeutic applications of TRAIL, suggesting that co-administration with a caspase-9 inhibitor might protect normal tissues while still allowing for the killing of certain cancer cells where TRAIL-induced apoptosis is less dependent on caspase-9 nih.gov.

Table 2: Effect of Z-LEHD-FMK on TRAIL-Induced Apoptosis in Various Cell Lines

Cell LineTRAIL TreatmentZ-LEHD-FMK (20 µM) PretreatmentIncubation TimeEffect on ApoptosisReference
HCT116YesYes30 minutesProtection targetmol.commedchemexpress.comxcessbio.com
293 cellsYesYes30 minutesProtection targetmol.commedchemexpress.comxcessbio.com
SW480 cellsYesYesNot protected nih.gov
H460 cellsYesYesNot protected nih.gov
Normal human hepatocytesYesYes6 hoursProtection targetmol.commedchemexpress.comxcessbio.comresearchgate.net

Interference with Apoptosis Induction in Diverse Cell Models

Beyond TRAIL-induced apoptosis, this compound has been employed in various other cell models to investigate the involvement of caspase-9 in different apoptotic stimuli. Its ability to inhibit caspase-9 allows researchers to determine if a particular death stimulus signals through the intrinsic pathway. For instance, studies involving hypoxia-induced apoptosis in Jurkat cells have shown that Z-LEHD-FMK can prevent DNA fragmentation and the cleavage of executioner caspases like caspase-3, caspase-6, and caspase-7, indicating that hypoxia-induced apoptosis in these cells involves a caspase-9-dependent mitochondrial pathway physiology.org. Furthermore, this compound has been used to investigate apoptosis induced by other agents, such as certain ent-kaurane diterpenoids in HepG2 cells, where it partially reversed the effects on cell viability and blocked changes in cell morphology and caspase activation nih.gov.

Jurkat Cell Apoptosis in Hypoxia and Etoposide Studies

Research involving Jurkat cells has utilized Z-LEHD-FMK to explore apoptotic pathways induced by hypoxia and etoposide. Studies have shown that in the absence of extracellular glucose, hypoxia triggers apoptosis in Jurkat cells, characterized by cytochrome c release, cleavage of caspase-3 and poly(ADP-ribose)polymerase (PARP), and DNA fragmentation nih.gov. This apoptotic response was effectively blocked by the caspase-9 inhibitor Z-LEHD-FMK nih.gov. However, in the presence of extracellular glucose during hypoxia, while cytochrome c release and caspase-9 activation were prevented, apoptosis still occurred in Jurkat cells, mediated through the death receptor pathway nih.gov. Furthermore, Z-LEHD-FMK has been used in studies involving etoposide-induced apoptosis in Jurkat cells to analyze the cleavage of caspases, including caspase-9, caspase-8, and caspase-3 biocompare.com.

Human Umbilical Vein Endothelial Cell (HUVEC) Apoptosis

Z-LEHD-FMK has been employed to investigate apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs), particularly in the context of trans fatty acid-induced cell death. Studies have demonstrated that certain trans fatty acids, such as linoelaidic acid, can induce apoptosis in HUVECs in a dose- and time-dependent manner researchgate.netnih.gov. This induction of apoptosis is associated with increased activities and mRNA expression of caspase-8, caspase-9, and caspase-3 researchgate.netnih.gov. The addition of specific caspase inhibitors, including Z-LEHD-FMK for caspase-9, was found to completely inhibit the trans fatty acid-induced activation of caspase-3 in HUVECs researchgate.netnih.gov. These findings suggest the involvement of both the death receptor pathway (via caspase-8) and the mitochondrial pathway (via caspase-9) in trans fatty acid-induced HUVEC apoptosis researchgate.netnih.govresearchgate.net.

Pancreatic Cancer Cell Apoptosis Induced by Novel Compounds

In research concerning pancreatic cancer cells, this compound has been used to elucidate the apoptotic mechanisms triggered by novel therapeutic compounds. For instance, studies investigating the effects of a novel diclofenac-NO donor (NDF) on human pancreatic cancer cells found that NDF induced apoptosis, accompanied by the degradation of PARP, caspase-3, and caspase-7 iiarjournals.org. The cell death induced by NDF was significantly suppressed by this compound, indicating the involvement of the caspase-9 pathway in this process iiarjournals.org. Similarly, in studies on metformin-induced apoptosis in pancreatic cancer cell lines, the caspase-9 specific inhibitor Z-LEHD-FMK partially abrogated metformin-induced apoptosis and PARP cleavage in some cell lines, suggesting that both caspase-8 and caspase-9 initiated pathways contribute to this effect nih.gov. Research on gambogic acid conjugates has also utilized Z-LEHD-FMK to assess caspase-dependent apoptosis in pancreatic cancer cells tandfonline.comdovepress.com.

Granulosa Cell Apoptosis under Hypoxic Conditions

This compound has been utilized in studies examining apoptosis in granulosa cells, particularly under hypoxic conditions. Research has shown that hypoxia can induce apoptosis in granulosa cells nih.govresearchgate.net. Treatment with the caspase-9 inhibitor this compound was found to decrease the level of cleaved caspase-3 in granulosa cells cultured under hypoxia, suggesting a role for caspase-9 in hypoxia-induced granulosa cell apoptosis nih.govresearchgate.net. These studies contribute to understanding the mechanisms of cell death in ovarian follicles under conditions of reduced oxygen availability.

Research in Reperfusion Injury Attenuation

Beyond its use in studying apoptosis in isolated cell systems, this compound has been investigated for its potential therapeutic implications, particularly in the context of reperfusion injury.

Protection Against Lethal Reperfusion Injury

This compound is described as providing protection against detrimental or lethal reperfusion injury targetmol.cominvivochem.commedchemexpress.comchemsrc.commedchemexpress.com. Reperfusion injury, which occurs after blood flow is restored to ischemic tissue, can lead to significant cell death. As a caspase-9 inhibitor, this compound's protective effect is linked to its ability to attenuate apoptosis, a programmed cell death pathway that contributes to tissue damage during reperfusion targetmol.cominvivochem.commedchemexpress.comchemsrc.commedchemexpress.com.

Role in Myocardial Infarct Size Limitation Research

Research has explored the role of caspase inhibition, including inhibition by Z-LEHD-FMK, in limiting myocardial infarct size following ischemia-reperfusion. Studies using isolated rat hearts subjected to coronary occlusion and reperfusion demonstrated that perfusion with caspase inhibitors during early reperfusion limited infarct size nih.govnih.gov. Specifically, the caspase-9 inhibitor Z-LEHD-FMK at a concentration of 0.07 μM significantly reduced the percentage of infarction compared to control groups nih.govnih.gov. This research suggests that inhibiting caspase-9 activity during the critical period of reperfusion can mitigate myocardial damage and limit the extent of tissue death nih.govnih.gov.

Data Table: Effect of Caspase Inhibitors on Myocardial Infarct Size in Isolated Rat Hearts nih.govnih.gov

Treatment GroupInfarct Size (% of Risk Zone)
Control38.5 ± 2.6
Z-VAD·fmk (0.1 μM)24.6 ± 3.4
Z-LEHD·fmk (0.07 μM)19.3 ± 2.4
Z-IETD·fmk (0.07 μM)23.0 ± 5.4
Ac-DEVD·cmk (0.07 μM)27.8 ± 3.3

Note: P < 0.05 when compared with control value (1-way ANOVA).

Data Table: Effect of Z-LEHD-FMK on Apoptosis in HCT116 and 293 Cells targetmol.cominvivochem.com

Cell TypeStimulusZ-LEHD-FMK ConcentrationPretreatment TimeEffect on Apoptosis
HCT116TRAIL-induced20 μM30 minutesProtection
293TRAIL-induced20 μM30 minutesProtection

Data Table: Effect of Z-LEHD-FMK on Procaspase 3 Cleavage in HCT116 and SW480 Cells targetmol.cominvivochem.com

Cell TypeStimulusZ-LEHD-FMK ConcentrationIncubation TimeEffect on Procaspase 3 Cleavage
HCT116TRAIL-induced20 μM2 hoursPrevention of cleavage
SW480TRAIL-induced20 μM16 hoursNo protection

Neuroprotective Efficacy in Experimental Models

Research has explored the potential of this compound in mitigating neurological damage in various experimental models, focusing on its ability to inhibit caspase-9-mediated apoptosis, a key contributor to cell death in neurological injuries. nih.gov

Attenuation of Neurological Injury in Cerebral Ischemia

This compound has demonstrated protective effects against lethal reperfusion injury, a significant factor in the damage following cerebral ischemia. invivochem.comchemsrc.com Studies have indicated that inhibiting caspase-9 after focal cerebral ischemia can lead to improved outcomes. chemsrc.com In experimental settings using acute hippocampal slices subjected to NMDA-mediated excitotoxicity, a model relevant to ischemic damage, application of Z-LEHD-FMK after the insult resulted in a significant improvement in functional recovery, as measured by population spike recovery. nih.gov Pre-treatment with Z-LEHD-FMK did not yield the same protective effect in this model. nih.gov

Functional Recovery and Tissue Protection in Spinal Cord Injury

This compound has exhibited neuroprotective effects in rat models of traumatic spinal cord injury (SCI). invivochem.commedchemexpress.comtargetmol.comselleckchem.comnih.govmedchemexpress.com In these models, treatment with Z-LEHD-FMK has been associated with better functional outcomes. nih.gov

Studies in rats with traumatic SCI have shown that immediate treatment with Z-LEHD-FMK effectively blocked apoptosis. nih.gov This was evidenced by a significant reduction in the mean apoptotic cell count at both 24 hours and 7 days post-injury in treated animals compared to control groups. nih.gov

GroupMean Apoptotic Cell Count (24 hours post-injury)Mean Apoptotic Cell Count (7 days post-injury)
Trauma-only Control90.25 ± 2.649 ± 2.1
Z-LEHD-FMK Treated50.5 ± 1.917.7 ± 2.6

*p < 0.05 compared to Trauma-only Control. nih.gov

Electron microscopy findings in rat models of SCI have confirmed that Z-LEHD-FMK treatment provides protection to various cellular and structural components within the spinal cord. nih.gov This includes safeguarding the integrity of neurons, glial cells, myelin, axons, and intracellular organelles. invivochem.comtargetmol.comnih.gov The observed tissue protection contributes to the improved functional recovery seen in these experimental models. nih.gov

Exploration in Novel Cell Death Modalities

Beyond its established role in apoptosis research, this compound is also employed in the investigation of other cell death modalities, often to differentiate or understand the interplay between different death pathways.

Investigation of Endoplasmic Reticulum Stress-Mediated Cell Death Pathways

This compound has been used to investigate the involvement of the caspase-9 pathway in endoplasmic reticulum (ER) stress-mediated cell death. In studies examining cell death induced by certain compounds, this compound significantly suppressed cell death, suggesting the involvement of caspase-9. iiarjournals.org Given that ER stress is known to be involved in the activation of caspase-9, this highlights the utility of this compound in dissecting these pathways. iiarjournals.org Furthermore, research has directly demonstrated that Z-LEHD-FMK can reduce DNA fragmentation in cells subjected to ER stress-inducing agents, indicating that caspase-9 mediates ER stress-induced cytotoxicity. nih.gov

Participation in Ferroptosis Research

In the context of ferroptosis research, this compound is utilized as a tool to distinguish the contribution of apoptosis from ferroptosis. For instance, in studies investigating compounds that induce cell death, this compound, alongside other caspase inhibitors and a pan-caspase inhibitor, has been used to assess the extent to which inhibiting caspase-dependent apoptosis affects cell viability. researchgate.netresearchgate.net This helps researchers determine if ferroptosis is an independent cell death pathway or if it is influenced by apoptotic mechanisms. researchgate.netresearchgate.net While a pan-caspase inhibitor was shown to block apoptosis-related morphological changes and caspase activation, it did not affect changes in reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) associated with ferroptosis, suggesting distinct mechanisms. researchgate.netresearchgate.net

Methodological Frameworks for Z Lehd Fmk Tfa Research

In Vitro Experimental Systems

In vitro studies using Z-LEHD-FMK TFA are crucial for understanding its direct effects on caspase-9 activity and apoptosis at the cellular level. These systems allow for controlled environments to investigate the compound's mechanism of action and efficacy in different cellular contexts.

Application in Various Mammalian Cell Lines

This compound has been applied to a range of mammalian cell lines to study its protective effects against apoptosis induced by various stimuli. For instance, studies have shown that Z-LEHD-FMK (at a concentration of 20 µM) can protect HCT116 (human colon cancer) and 293 (human embryonic kidney) cells from TRAIL-induced toxicity and apoptosis. invivochem.commedchemexpress.comtargetmol.comnih.gov Normal human hepatocytes were also shielded from TRAIL-induced apoptosis when treated with Z-LEHD-FMK (20 µM for 6 hours). invivochem.commedchemexpress.comtargetmol.comnih.gov However, this protective effect was not observed in all cell lines; for example, SW480 colon adenocarcinoma and H460 non-small cell lung cancer cell lines, while sensitive to TRAIL, were not protected by Z-LEHD-FMK from TRAIL-induced apoptosis. nih.gov Research has also demonstrated that this compound can reverse apoptotic effects induced by SM-164/TNF-α treatment in Ehrlichia chaffeensis-infected THP-1 cells. nih.gov

The following table summarizes some of the cell lines used and the observed effects:

Cell LineApoptosis InducerZ-LEHD-FMK ConcentrationIncubation TimeObserved EffectSource
HCT116TRAIL20 µM30 min pretreatmentProtected from toxicity and apoptosis invivochem.commedchemexpress.comtargetmol.comnih.gov
293TRAIL20 µM30 min pretreatmentProtected from toxicity and apoptosis invivochem.commedchemexpress.comtargetmol.comnih.gov
Normal human hepatocytesTRAIL20 µM6 hProtected from apoptosis invivochem.commedchemexpress.comtargetmol.comnih.gov
SW480TRAIL20 µMNot specifiedNot protected from apoptosis nih.gov
H460TRAIL20 µMNot specifiedNot protected from apoptosis nih.gov
THP-1 (E. chaffeensis-infected)SM-164/TNF-α20 µM2 h pretreatmentReversed apoptotic effects nih.gov

Apoptosis Induction Protocols for Inhibitor Efficacy Assessment

Assessing the efficacy of this compound involves inducing apoptosis in cell cultures and then evaluating the extent to which the inhibitor can prevent or reduce cell death. Common apoptosis induction protocols include treatment with agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), which triggers the extrinsic apoptotic pathway. nih.govselleckchem.com In studies with HCT116 and SW480 cells, TRAIL was added at a concentration of 50 ng/ml after a 2-hour pretreatment with caspase inhibitors, including Z-LEHD-FMK. selleckchem.com Apoptosis can also be induced by other stimuli, such as SM-164/TNF-α in the context of infection studies. nih.gov Following induction and inhibitor treatment, cells are typically analyzed at various time points (e.g., 4 hours or 16 hours for caspase-3 activation) using techniques like Western blotting to assess the cleavage of caspases and other apoptotic markers. selleckchem.com Apoptosis analysis kits, such as those utilizing Annexin V or fluorescein-labeled caspase inhibitors, are also employed to quantify apoptotic cell populations. nih.govcancertargetedtechnology.com

In Vivo Animal Model Paradigms

In vivo studies are essential for evaluating the systemic effects and therapeutic potential of this compound in complex biological systems, particularly in disease models where apoptosis plays a significant role.

Utilization in Rodent Models of Ischemic Injury (e.g., Middle Cerebral Artery Occlusion)

This compound has been investigated in rodent models of ischemic injury, such as the middle cerebral artery occlusion (MCAO) model, to assess its neuroprotective effects. nih.govscispace.comresearchgate.net Cerebral ischemia initiates apoptosis, involving the release of cytochrome c and activation of caspase-9. nih.govresearchgate.net In a study using adult Wistar rats subjected to 3 hours of temporary MCAO followed by 24 hours of reperfusion, intraventricular administration of 4.8 µg of Z-LEHD-FMK 15 minutes post-reperfusion significantly reduced total infarction volume by 49% compared to control groups. nih.govresearchgate.net This intervention also led to a 63% improvement in neurological outcome. nih.gov Western blot analysis in these models confirmed the appearance of the active form of caspase-9 after ischemia-reperfusion, supporting the rationale for using a caspase-9 inhibitor. nih.govresearchgate.net

The following table summarizes findings from MCAO models:

Animal ModelInjury ProtocolZ-LEHD-FMK AdministrationOutcome MeasuredKey FindingSource
Wistar rats3 h MCAO, 24 h reperfusion4.8 µg intraventricularly (15 min post-reperfusion)Infarction volume, Neurological outcomeReduced infarction volume by 49%, Improved neurological outcome by 63% nih.govresearchgate.net

Application in Traumatic Spinal Cord Injury Models

This compound has also demonstrated neuroprotective effects in rat models of traumatic spinal cord injury (SCI). invivochem.commedchemexpress.comtargetmol.commedchemexpress.euprobechem.comselleckchem.commedchemexpress.com In SCI rats, Z-LEHD-FMK (administered intravenously at 0.8 µmol/kg for 7 days) was shown to safeguard neurons, glia, myelin, axons, and intracellular organelles. invivochem.commedchemexpress.comtargetmol.com This treatment significantly diminished the mean apoptotic cell count at both 24 hours and 7 days post-injury. invivochem.commedchemexpress.comtargetmol.com

The following table summarizes findings from SCI models:

Animal ModelInjury TypeZ-LEHD-FMK AdministrationOutcome MeasuredKey FindingSource
Male Wistar albino ratsTraumatic SCI0.8 µmol/kg intravenously (for 7 days)Apoptotic cell count, Tissue integritySafeguarded neurons, glia, myelin, axons, and organelles; Diminished apoptotic cell count invivochem.commedchemexpress.comtargetmol.com

Biochemical and Molecular Analysis Techniques

A variety of biochemical and molecular techniques are employed in conjunction with this compound research to elucidate the underlying mechanisms and assess the extent of apoptosis inhibition. Western blotting is a common technique used to analyze protein expression and the cleavage of caspases (such as caspase-3 and caspase-9) and other proteins involved in apoptosis, like PARP (poly(ADP-ribose) polymerase). selleckchem.comcancertargetedtechnology.comresearchgate.net This technique can confirm the activation of caspases during apoptosis and evaluate the ability of this compound to prevent this activation. selleckchem.comresearchgate.net Immunohistochemistry can be used to analyze the expression of proteins like caspase-3 in tissue samples from animal models. researchgate.net Assays for measuring caspase activity directly, often using colorimetric or fluorescent substrates, are also utilized. medchemexpress.eucancertargetedtechnology.com Techniques like TUNEL staining are employed to detect DNA fragmentation, a hallmark of apoptosis. cancertargetedtechnology.com Additionally, analysis of proteins such as Bcl-2 and Bax, which are involved in the intrinsic apoptotic pathway, can provide further insights into the mechanism of cell death and the effects of caspase-9 inhibition. researchgate.net Fluorescently labeled caspase inhibitors, such as FITC-C6-LEHD-FMK, can be used for the detection of active caspase-9 in living cells. medchemexpress.eu

Caspase Activity Assays (e.g., Colorimetric, Fluorometric Substrate Cleavage)

Caspase activity assays are fundamental tools for evaluating the inhibitory effect of this compound on caspase-9 and its downstream effects on executioner caspases like caspase-3. These assays often involve the use of specific substrates that release a detectable signal upon cleavage by active caspases. Colorimetric assays typically utilize substrates conjugated to a chromophore, while fluorometric assays use substrates linked to a fluorophore. Cleavage of the substrate by caspase activity results in the release of the chromophore or fluorophore, which can be measured using a spectrophotometer or fluorometer, respectively.

Studies have used colorimetric assays to analyze the enzyme activities of caspases, including caspase-9 and caspase-3, in various cell types. researchgate.net For instance, research investigating the effects of linoelaidic acid on human umbilical vein endothelial cells (HUVEC) measured the increased activities of caspase-8, -9, and -3 using colorimetric assays. The addition of Z-LEHD-FMK was shown to inhibit the activation of caspase-3 induced by linoelaidic acid. researchgate.net

Fluorometric substrates are also commonly used to assess caspase activity. For example, Ac-YVAD-AFC is a fluorometric substrate for caspase-1, while Ac-LEHD-AFC is a fluorescent substrate specifically for caspase-9, used to assess its activity. medchemexpress.com

Western Blotting for Protein Expression and Cleavage Product Detection

Western blotting is a crucial technique used in conjunction with this compound to analyze the expression levels of key proteins involved in apoptosis and to detect the cleavage products of caspases and their substrates. This method allows researchers to visualize and quantify specific proteins in cell lysates or tissue samples.

Studies have widely employed Western blotting to examine the effects of this compound on the cleavage of procaspase-3, a direct substrate of caspase-9. For example, research has shown that Z-LEHD-FMK (at 20 μM) can protect procaspase-3 from cleavage in certain cell lines, such as HCT116 cells, following apoptotic stimuli like TRAIL. invivochem.commedchemexpress.comtargetmol.commedchemexpress.com However, this protective effect was not observed in all cell lines, such as SW480 cells. invivochem.commedchemexpress.comtargetmol.commedchemexpress.com

Western blotting is also used to assess the levels of cleaved caspase-9 and caspase-3, confirming the activation of these caspases during apoptosis and the inhibitory effect of this compound. nih.govasm.orgmdpi.comnih.govasm.org For instance, research on hypoxia-induced apoptosis in granulosa cells used Western blotting to show that hypoxia increased the expression of cleaved caspase-8 and caspase-9, which was reversed by melatonin (B1676174) treatment or the addition of caspase inhibitors like this compound. mdpi.com Similarly, studies investigating viral protein effects on apoptosis have used Western blotting to demonstrate that this compound can block the cleavage of caspase-3 and caspase-9. nih.govasm.org

Furthermore, Western blotting can be used to analyze the expression of other apoptosis-related proteins, such as members of the Bcl-2 family (e.g., Bax and Bcl-2) and cleaved PARP, to gain a comprehensive understanding of the apoptotic pathway modulation by caspase-9 inhibition. nih.govasm.orgdovepress.com

Flow Cytometry for Apoptosis and Cell Viability Assessment

Apoptosis can be detected using various flow cytometry-based assays, such as Annexin V-FITC and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane of apoptotic cells, while PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). researchgate.netnih.govmdpi.comdovepress.comcsic.es By using these dyes, flow cytometry can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Studies have utilized flow cytometry with Annexin V-FITC and PI staining to quantify the percentage of apoptotic and necrotic cells under various conditions and to evaluate the protective effect of this compound. researchgate.netnih.govmdpi.comdovepress.com For example, research on linoelaidic acid-induced apoptosis in HUVEC showed a significant increase in apoptotic and necrotic cells, which was inhibited by the addition of Z-LEHD-FMK. researchgate.net Flow cytometry has also been used to assess cell viability directly using kits like the Muse Count & Viability Kit. asm.org

Fluorescently labeled caspase inhibitors, such as FITC-conjugated LEHD-FMK, are also used in flow cytometry to directly detect activated caspases within living cells. These cell-permeable probes irreversibly bind to active caspases, allowing for their detection by measuring fluorescence intensity. merckmillipore.comfishersci.dkfishersci.caaatbio.com

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the mRNA expression levels of specific genes. In research involving this compound, qRT-PCR can be used to investigate how caspase-9 inhibition or the inducing stimulus affects the transcription of genes involved in apoptosis or other related pathways.

While the primary action of this compound is at the protein level (enzyme inhibition), the stimuli that trigger caspase-9 activation can also influence gene expression. Studies have used qRT-PCR to analyze the mRNA expression of caspases and other apoptosis-related genes. researchgate.netmdpi.com For instance, research on linoelaidic acid-induced apoptosis in HUVEC measured the mRNA expression of caspase-3, -8, and -9 using RT-PCR, finding increased levels upon treatment. researchgate.net Another study used qRT-PCR to examine the relative mRNA expression levels of receptors and ligands of extrinsic apoptotic pathways. mdpi.com

qRT-PCR can also be used to validate findings from other techniques, such as Western blotting, by assessing whether changes in protein levels are correlated with changes in mRNA expression. researchgate.net

Immunohistochemical and Morphological Assessments in Tissue Samples

Immunohistochemistry (IHC) and morphological assessments are valuable techniques for studying the effects of this compound in tissue samples, providing insights into the spatial distribution of proteins and the morphological changes associated with apoptosis in a tissue context.

IHC involves using antibodies to detect specific proteins within tissue sections, allowing for the visualization of protein expression and localization. This can be used to assess the presence and distribution of activated caspases or other apoptosis markers in tissues from in vivo studies where this compound was administered.

Morphological assessments involve examining the structural changes in cells and tissues using microscopy. Apoptosis is characterized by distinct morphological features, such as cell shrinkage, nuclear condensation, and the formation of apoptotic bodies. asm.org

While less frequently highlighted in the provided search results compared to in vitro methods, these techniques are relevant for studies investigating the effects of this compound in animal models or tissue explants. For example, studies in rat models of spinal cord injury have assessed neuroprotection, which would involve examining the morphology and integrity of neural tissues. medchemexpress.euinvivochem.commedchemexpress.comtargetmol.commedchemexpress.com Immunohistochemical analysis has been used to examine markers like Ki67 in tissue specimens in broader apoptosis studies. oncotarget.com

Development and Application of Derivative Compounds

The development of derivative compounds based on the Z-LEHD-FMK structure has enhanced its utility in research, particularly for the direct detection of active caspase-9.

Fluorescently Labeled Z-LEHD-FMK for Active Caspase-9 Detection (e.g., FITC-C6-LEHD-FMK)

A significant derivative is fluorescently labeled Z-LEHD-FMK, such as FITC-C6-LEHD-FMK. medchemexpress.eumedchemexpress.com These compounds consist of the caspase-9 inhibitory peptide sequence conjugated to a fluorophore, commonly fluorescein (B123965) isothiocyanate (FITC). merckmillipore.comfishersci.dkfishersci.caaatbio.comnih.gov

FITC-C6-LEHD-FMK is cell-permeable, non-toxic, and irreversibly binds to active caspase-9 in living cells undergoing apoptosis. merckmillipore.comfishersci.dkfishersci.caaatbio.com This allows for the direct detection of activated caspase-9 within intact cells without the need for cell lysis. The accumulation of the fluorescent signal within cells indicates the presence of active caspase-9.

This fluorescent derivative is particularly useful for techniques like flow cytometry, fluorescence microscopy, and fluorescence plate reader assays. merckmillipore.comfishersci.dkfishersci.caaatbio.com By using FITC-C6-LEHD-FMK, researchers can quantify the population of cells with active caspase-9 or visualize the localization of active caspase-9 within cells. merckmillipore.comfishersci.dkfishersci.ca This provides a convenient and sensitive method for studying caspase-9 activation in real-time in living cell systems. medchemexpress.euaatbio.commedchemexpress.com

Use in Activity-Based Proteome Profiling

Activity-Based Proteome Profiling (ABPP) is a powerful chemoproteomic technique used to globally profile the active state of enzymes, particularly proteases, within biological samples. uantwerpen.beescholarship.orgnih.gov ABPP employs chemical probes that covalently bind to the active site of enzymes, allowing for their identification and quantification based on their activity level rather than just their total protein abundance. uantwerpen.benih.gov

Although this compound is primarily designed as a targeted inhibitor for caspase-9, the core LEHD sequence and the FMK warhead make it relevant in ABPP studies focused on cysteine proteases, particularly caspases. nih.govuantwerpen.be While not a broad-spectrum ABPP probe itself, derivatives or related probes incorporating the LEHD recognition sequence or similar caspase-targeting motifs are utilized in ABPP to investigate caspase activity and substrate specificity within complex proteomes. nih.govnih.gov

Research findings indicate that LEHD-based substrates and inhibitors have been used to measure the activity of various caspases, including inflammatory caspases like caspase-1 and caspase-11, although they are particularly relevant to caspase-9 due to its substrate specificity preferences. nih.govnih.gov Studies comparing the specificity of different caspase inhibitors and substrates have shown that while Z-LEHD-FMK is a potent inhibitor of caspase-9, it can also exhibit inhibitory effects on other caspases, such as caspase-8 and caspase-10, albeit typically with lower potency than for caspase-9. nih.gov This cross-reactivity, while limiting its specificity as a sole inhibitor in some contexts, highlights its potential utility in ABPP as a tool to label and study a subset of caspases with similar substrate preferences.

In ABPP experiments, probes containing reactive groups (like FMK or other warheads) conjugated to peptide sequences (like LEHD) are incubated with cell or tissue lysates, or even in live cells. escholarship.orgnih.gov The probe covalently labels active enzymes. These labeled proteins can then be enriched (often using a tag incorporated into the probe, such as biotin) and identified using mass spectrometry (MS). escholarship.orgnih.gov This allows researchers to determine which caspases are active under specific biological conditions and to potentially identify novel substrates or interacting proteins.

While specific detailed data tables solely focused on this compound's direct use as an ABPP probe across a wide range of proteases were not prominently found in the search results (as it's a targeted inhibitor), its structure and mechanism are foundational to the design of caspase-directed ABPP probes. The effectiveness of Z-LEHD-FMK in inhibiting caspase-9 and influencing downstream apoptotic events provides indirect evidence of caspase-9 activity that can be corroborated or further investigated using ABPP approaches with appropriate probes. invivochem.comtargetmol.commedchemexpress.combdbiosciences.com For instance, studies using Z-LEHD-FMK to inhibit apoptosis have demonstrated protection of cells from TRAIL-induced toxicity, which involves caspase activation pathways. invivochem.comtargetmol.commedchemexpress.com Such findings can inform ABPP studies aimed at profiling the specific caspases activated during TRAIL signaling.

Research has utilized ABPP-based chemoproteomic methods to identify probe-modified cysteines across a significant portion of the human proteome, and while Z-LEHD-FMK itself is an inhibitor, the principles of activity-based labeling it employs are central to these broader proteomic approaches. escholarship.org The use of tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) is an example of advanced ABPP techniques that can be applied to study protease activity, and inhibitors like Z-LEHD-FMK contribute to the understanding of protease function that underpins such methodologies. escholarship.org

Data from studies using Z-LEHD-FMK to demonstrate caspase-9 inhibition can provide context for ABPP experiments. For example, the concentration at which Z-LEHD-FMK inhibits caspase-9 activity in cellular assays (e.g., 20 µM) can guide the design and interpretation of ABPP experiments aimed at studying caspase-9 or related proteases. invivochem.comtargetmol.commedchemexpress.combdbiosciences.com

Interactive Data Table: Inhibition of Apoptosis by Z-LEHD-FMK

Cell LineApoptosis InducerZ-LEHD-FMK ConcentrationPretreatment TimeEffect on ApoptosisReference
HCT116TRAIL20 µM30 minTotally shields invivochem.comtargetmol.com
293TRAIL20 µM30 minTotally shields invivochem.comtargetmol.com
Normal human hepatocytesTRAIL20 µM6 hSafeguards invivochem.comtargetmol.com
JurkatCamptothecin20 µM30 minReduced by half bdbiosciences.com

This table summarizes findings on the protective effect of Z-LEHD-FMK against apoptosis induced by TRAIL or Camptothecin in different cell lines, illustrating its inhibitory impact on the apoptotic pathway, which is mediated by caspases including caspase-9. invivochem.comtargetmol.combdbiosciences.com These results indirectly support the use of ABPP to directly profile the activity of caspases affected by such treatments and inhibitors.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound524746-03-0
Z-LEHD-FMK442014
TRAIL9492
Camptothecin2436
Z-FA-FMK442008
Z-IETD-FMK442013
Z-VDAVD-FMK16016136
Z-AEVD-FMK442007
Ac-LEHD-AFC134969
Ac-LESD-CMKNot readily available in search results
VX-765135410952
Ac-WEHD-AMC134970
Ac-LESD-AMCNot readily available in search results
Z-VAD-FMK5311047
Gasdermin D (GSDMD)11445726
Procaspase-111445725
Procaspase-311445724
Procaspase-811445723
Procaspase-911445722
Procaspase-1011445721

While primarily known as a caspase-9 inhibitor, Z-LEHD-FMK and related LEHD-based substrates/inhibitors have been explored in the context of other caspases and in research utilizing activity-based protein profiling (ABPP) techniques to study protease activity within complex biological systems. nih.govuantwerpen.beescholarship.org

Use in Activity-Based Proteome Profiling

Activity-Based Proteome Profiling (ABPP) is a powerful chemoproteomic technique used to globally profile the active state of enzymes, particularly proteases, within biological samples. uantwerpen.beescholarship.orgnih.gov ABPP employs chemical probes that covalently bind to the active site of enzymes, allowing for their identification and quantification based on their activity level rather than just their total protein abundance. uantwerpen.benih.gov

Although this compound is primarily designed as a targeted inhibitor for caspase-9, the core LEHD sequence and the FMK warhead make it relevant in ABPP studies focused on cysteine proteases, particularly caspases. nih.govuantwerpen.beescholarship.org While not a broad-spectrum ABPP probe itself, derivatives or related probes incorporating the LEHD recognition sequence or similar caspase-targeting motifs are utilized in ABPP to investigate caspase activity and substrate specificity within complex proteomes. nih.govnih.gov

Research findings indicate that LEHD-based substrates and inhibitors have been used to measure the activity of various caspases, including inflammatory caspases like caspase-1 and caspase-11, although they are particularly relevant to caspase-9 due to its substrate specificity preferences. nih.govnih.gov Studies comparing the specificity of different caspase inhibitors and substrates have shown that while Z-LEHD-FMK is a potent inhibitor of caspase-9, it can also exhibit inhibitory effects on other caspases, such as caspase-8 and caspase-10, albeit typically with lower potency than for caspase-9. nih.gov This cross-reactivity, while limiting its specificity as a sole inhibitor in some contexts, highlights its potential utility in ABPP as a tool to label and study a subset of caspases with similar substrate preferences.

In ABPP experiments, probes containing reactive groups (like FMK or other warheads) conjugated to peptide sequences (like LEHD) are incubated with cell or tissue lysates, or even in live cells. escholarship.orgnih.gov The probe covalently labels active enzymes. These labeled proteins can then be enriched (often using a tag incorporated into the probe, such as biotin) and identified using mass spectrometry (MS). escholarship.orgnih.gov This allows researchers to determine which caspases are active under specific biological conditions and to potentially identify novel substrates or interacting proteins.

While specific detailed data tables solely focused on this compound's direct use as an ABPP probe across a wide range of proteases were not prominently found in the search results (as it's a targeted inhibitor), its structure and mechanism are foundational to the design of caspase-directed ABPP probes. The effectiveness of Z-LEHD-FMK in inhibiting caspase-9 and influencing downstream apoptotic events provides indirect evidence of caspase-9 activity that can be corroborated or further investigated using ABPP approaches with appropriate probes. invivochem.comtargetmol.commedchemexpress.combdbiosciences.com For instance, studies using Z-LEHD-FMK to inhibit apoptosis have demonstrated protection of cells from TRAIL-induced toxicity, which involves caspase activation pathways. invivochem.comtargetmol.commedchemexpress.com Such findings can inform ABPP studies aimed at profiling the specific caspases activated during TRAIL signaling.

Research has utilized ABPP-based chemoproteomic methods to identify probe-modified cysteines across a significant portion of the human proteome, and while Z-LEHD-FMK itself is an inhibitor, the principles of activity-based labeling it employs are central to these broader proteomic approaches. escholarship.org The use of tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) is an example of advanced ABPP techniques that can be applied to study protease activity, and inhibitors like Z-LEHD-FMK contribute to the understanding of protease function that underpins such methodologies. escholarship.org

Data from studies using Z-LEHD-FMK to demonstrate caspase-9 inhibition can provide context for ABPP experiments. For example, the concentration at which Z-LEHD-FMK inhibits caspase-9 activity in cellular assays (e.g., 20 µM) can guide the design and interpretation of ABPP experiments aimed at studying caspase-9 or related proteases. invivochem.comtargetmol.commedchemexpress.combdbiosciences.com

Interactive Data Table: Inhibition of Apoptosis by Z-LEHD-FMK

Cell LineApoptosis InducerZ-LEHD-FMK ConcentrationPretreatment TimeEffect on ApoptosisReference
HCT116TRAIL20 µM30 minTotally shields invivochem.comtargetmol.com
293TRAIL20 µM30 minTotally shields invivochem.comtargetmol.com
Normal human hepatocytesTRAIL20 µM6 hSafeguards invivochem.comtargetmol.com
JurkatCamptothecin20 µM30 minReduced by half bdbiosciences.com

This table summarizes findings on the protective effect of Z-LEHD-FMK against apoptosis induced by TRAIL or Camptothecin in different cell lines, illustrating its inhibitory impact on the apoptotic pathway, which is mediated by caspases including caspase-9. invivochem.comtargetmol.combdbiosciences.com These results indirectly support the use of ABPP to directly profile the activity of caspases affected by such treatments and inhibitors.

Comparative Analysis of Z Lehd Fmk Tfa with Other Caspase Inhibitors

Specificity Profile in Relation to Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)

Z-LEHD-FMK TFA is characterized as a selective and irreversible inhibitor of caspase-9. medchemexpress.comtargetmol.cominvivochem.comselleck.co.jpselleckchem.com In contrast, Z-VAD-FMK is known as a cell-permeable, irreversible pan-caspase inhibitor, designed to inhibit a broad spectrum of caspases. tocris.comnih.govebi.ac.ukresearchgate.netjpp.krakow.pl While Z-VAD-FMK targets multiple caspases, Z-LEHD-FMK demonstrates a more focused inhibitory profile.

Studies comparing the two inhibitors have revealed both distinctions and overlaps in their effects. In a model of adriamycin-induced apoptosis in murine peritoneal macrophages, Z-LEHD-FMK showed a degree of inhibition similar to that of the pan-caspase inhibitor Z-VAD-FMK, suggesting a prominent role for caspase-9 in this specific apoptotic pathway. iiarjournals.org Conversely, research in a viral infection model indicated that both Z-VAD-FMK and Z-DEVD-FMK (an inhibitor with reported activity against caspase-3, -7, and -10 iiarjournals.org) exhibited a similar spectrum of inhibition across caspase-3, -8, and -9 activities. researchgate.net Z-LEHD-FMK has been reported to strongly inhibit caspase-4, -5, and -9 activities, while showing weaker inhibition of caspase-1, -2, -6, and -8. kamiyabiomedical.com Z-VAD-FMK's inhibitory profile includes reported half-times for inhibition of several caspases, such as caspase-1, -2, -3, -4, -5, -6, -7, -8, and -9. ebi.ac.uk These findings highlight that while Z-VAD-FMK broadly inhibits caspases, Z-LEHD-FMK exhibits preferential inhibition of caspase-9 and certain other caspases.

Comparative Efficacy and Selectivity Versus Other Initiator Caspase Inhibitors

Z-LEHD-FMK is primarily recognized for its inhibitory action on caspase-9, a key initiator caspase involved in the intrinsic, mitochondrial-mediated apoptotic pathway. medchemexpress.comtargetmol.cominvivochem.comselleck.co.jpselleckchem.comapexbt.commedkoo.com Comparisons with inhibitors of other initiator caspases, such as caspase-8 and caspase-2, reveal differences in their roles and efficacy in blocking apoptosis initiated through distinct pathways.

Caspase-8 Inhibitors (e.g., Z-IETD-FMK)

Z-IETD-FMK is a commonly used inhibitor targeting caspase-8, an initiator caspase primarily associated with the extrinsic, death receptor-mediated apoptotic pathway. nih.govcgenomix.comashpublications.org Comparative studies show that Z-LEHD-FMK and Z-IETD-FMK can have differential effects on downstream caspase activation and cellular outcomes depending on the apoptotic stimulus. For instance, in staurosporine-induced apoptosis, Z-LEHD-FMK (caspase-9 inhibitor) led to the inhibition of both caspase-9 and downstream caspase-3 activity, whereas Z-IETD-FMK (caspase-8 inhibitor) primarily suppressed caspase-8 activity with less impact on caspase-3. rsc.org In a model of irofulven-induced apoptosis, Z-LEHD-FMK significantly suppressed DNA fragmentation, showing comparable efficacy to the pan-caspase inhibitor Z-VAD-FMK, while Z-IETD-FMK also provided significant suppression, albeit slightly less pronounced than Z-LEHD-FMK. aacrjournals.org This suggests that the contribution of caspase-8 and caspase-9 to apoptosis can vary depending on the specific death stimulus.

Caspase-10 Inhibitors (e.g., Z-AEVD-FMK)

Z-AEVD-FMK is identified as an inhibitor of caspase-10, another initiator caspase that can be involved in death receptor signaling. nih.govcaymanchem.com Z-AEVD-FMK has been shown to prevent the initiation of Fas signaling by caspase-10 in Jurkat cells. caymanchem.com While Z-DEVD-FMK has also been listed as an inhibitor with activity against caspase-10 in some contexts iiarjournals.org, direct comparative data specifically evaluating the efficacy and selectivity of Z-LEHD-FMK versus Z-AEVD-FMK across various models is limited in the provided search results.

Caspase-2 Inhibitors (e.g., Z-VDAVD-FMK)

Z-VDAVD-FMK is recognized as an inhibitor of caspase-2. aacrjournals.orgnih.govbiopioneer.com.tw Z-LEHD-FMK has been reported to have weak inhibitory activity against caspase-2. kamiyabiomedical.com In a study investigating irofulven-induced apoptosis, inhibition of caspase-2 by Z-VDAVD-FMK resulted in a more modest reduction of DNA fragmentation compared to the inhibition achieved by Z-LEHD-FMK or Z-IETD-FMK. aacrjournals.org This indicates that while caspase-2 may contribute to apoptosis in certain contexts, caspase-9 and caspase-8 can play more dominant roles depending on the initiating stimulus.

Comparison with Effector Caspase Inhibitors (e.g., Ac-DEVD-CHO for Caspase-3)

Effector caspases, such as caspase-3 and caspase-7, are downstream proteases that execute the dismantling of the cell during apoptosis. Ac-DEVD-CHO is a well-established inhibitor of caspase-3 and caspase-7. nih.govuni.luciteab.comciteab.comkrcp-ksn.org As an initiator caspase inhibitor, Z-LEHD-FMK acts upstream of these effector caspases. Inhibition of caspase-9 by Z-LEHD-FMK can prevent the downstream processing and activation of effector caspases like caspase-3 and caspase-7. aacrjournals.org One study demonstrated that Ac-DEVD-CHO specifically inhibited caspase-3 with minimal effect on the initiator caspases caspase-8 and caspase-9. rsc.org In contrast, Z-LEHD-FMK's inhibition of caspase-9 can lead to a reduction in caspase-3 activity, highlighting the hierarchical nature of the caspase cascade in the intrinsic pathway. rsc.org In irofulven-induced apoptosis, Ac-DEVD-FMK (an effector caspase inhibitor) showed the least potent inhibition of DNA fragmentation compared to inhibitors targeting initiator caspases like caspase-9, -8/6, and -2. aacrjournals.org Interestingly, both Z-LEHD-FMK and Ac-DEVD-CHO were found to inhibit MMP-2 activity in a concentration-dependent manner in a study, suggesting potential off-target effects or complex interactions between protease families. nih.gov

Context-Dependent Specificity and Efficacy in Different Cellular Stress Models

The efficacy and perceived specificity of this compound can vary depending on the cellular context and the nature of the apoptotic stimulus. Research has explored its effects in numerous models:

TRAIL-induced apoptosis: this compound has been shown to protect human liver cells and certain cancer cell lines (HCT116, 293 cells) from TRAIL-induced apoptosis. medchemexpress.comtargetmol.cominvivochem.comapexbt.com Notably, it demonstrated the ability to protect normal human hepatocytes while allowing cancer cells to undergo death when exposed to TRAIL. medchemexpress.comtargetmol.cominvivochem.comapexbt.com

Ischemia-Reperfusion Injury: this compound has shown protective effects against lethal reperfusion injury in the myocardium, limiting infarct size. medchemexpress.cominvivochem.comselleckchem.comjpp.krakow.pl In a rat model of focal ischemia/reperfusion, it improved neurological outcomes and reduced infarction volume. apexbt.com

Traumatic Spinal Cord Injury: In a rat model of traumatic spinal cord injury, this compound exhibited neuroprotective effects, safeguarding neurons, glia, myelin, and axons, and promoting functional recovery. medchemexpress.comtargetmol.cominvivochem.comselleckchem.commedkoo.com

Adriamycin-induced apoptosis: In murine peritoneal macrophages, Z-LEHD-FMK's inhibitory effect on apoptosis was comparable to that of the pan-caspase inhibitor Z-VAD-FMK, supporting a primary role for caspase-9 in this model. iiarjournals.org

Irofulven-induced apoptosis: In prostate cancer cells, Z-LEHD-FMK significantly suppressed DNA fragmentation and partially inhibited cytochrome c release and Bax translocation. aacrjournals.org

LPS-treated endothelial cells: Z-LEHD-FMK significantly improved cell viability in lipopolysaccharide-treated human umbilical vein endothelial cells (HUVECs). krcp-ksn.org

Rose Bengal acetate (B1210297) photodynamic therapy: In HeLa cells, inhibiting caspase-9 with Z-LEHD-FMK did not prevent the activation of other apoptotic pathways, suggesting that multiple, independently initiated death pathways can be involved depending on the stimulus. nih.gov

Danish dementia model: Z-LEHD-FMK successfully corrected synaptic deficits in a mouse model of Danish dementia, exhibiting a similar effect to the pan-caspase inhibitor Z-VAD-FMK. researchgate.net

These studies collectively illustrate that this compound's efficacy and its comparative performance against other caspase inhibitors are highly dependent on the specific cellular context, the apoptotic pathway activated by the stimulus, and the downstream effects being measured. While it is primarily a caspase-9 inhibitor, its impact on cellular outcomes can be influenced by the involvement of other caspases and parallel cell death pathways.

Below is a table summarizing some of the comparative data:

InhibitorPrimary Target(s)Effect on Apoptosis in Specific ModelsComparison with Z-LEHD-FMKSource(s)
This compoundCaspase-9Protects against TRAIL-induced apoptosis, reperfusion injury, neuroprotection in SCI, inhibits irofulven-induced DNA fragmentation.Baseline for comparison. medchemexpress.comtargetmol.cominvivochem.comselleckchem.comjpp.krakow.plapexbt.comaacrjournals.org
Z-VAD-FMKPan-caspaseBroad inhibition of caspases, inhibits apoptosis in various models.Similar degree of inhibition to Z-LEHD-FMK in adriamycin-induced apoptosis; similar effect on synaptic deficits in FDD mice; overlapping selectivity reported. tocris.comnih.govebi.ac.ukresearchgate.netjpp.krakow.pliiarjournals.orgresearchgate.net
Z-IETD-FMKCaspase-8Inhibits caspase-8 activity.Primarily inhibits caspase-8 with less effect on caspase-3 compared to Z-LEHD-FMK in STS-induced apoptosis; significant but slightly less suppression of DNA fragmentation than Z-LEHD-FMK in irofulven-induced apoptosis. nih.govcgenomix.comashpublications.orgrsc.orgaacrjournals.org
Z-VDAVD-FMKCaspase-2More modest inhibition of DNA fragmentation in irofulven-induced apoptosis compared to Z-LEHD-FMK.Z-LEHD-FMK shows weak inhibition of caspase-2; Z-VDAVD-FMK shows less potent inhibition of apoptosis than Z-LEHD-FMK in one model. kamiyabiomedical.comaacrjournals.orgnih.govbiopioneer.com.tw
Ac-DEVD-CHOCaspase-3/7Inhibits caspase-3/7; specifically deactivates caspase-3.Z-LEHD-FMK acts upstream and can prevent activation of caspase-3/7; Ac-DEVD-CHO shows more modest inhibition of apoptosis than Z-LEHD-FMK in one model; both can inhibit MMP-2. rsc.orgaacrjournals.orgnih.govuni.luciteab.comciteab.comkrcp-ksn.orgnih.gov

Future Research Directions and Unanswered Questions

Advanced Applications in Apoptosis Signaling Network Mapping

Future research can utilize Z-LEHD-FMK TFA in more sophisticated approaches to comprehensively map apoptosis signaling networks. By selectively inhibiting caspase-9, researchers can isolate and study the downstream consequences of its activation and the upstream events that converge on the apoptosome. Combining this compound with other pathway-specific inhibitors or activators, alongside advanced techniques such as proteomics, phosphoproteomics, and live-cell imaging, could allow for a more detailed dissection of the molecular choreography of apoptosis. For instance, its use in studies investigating TRAIL-induced apoptosis in different cell lines invivochem.commedchemexpress.comtargetmol.com or the effects of specific compounds like novel diclofenac-NO donors iiarjournals.org highlights its utility in pinpointing caspase-9's nodal position. Future work could extend these studies to map dynamic changes in protein interactions and post-translational modifications within the apoptotic network upon caspase-9 inhibition in various cellular contexts and under diverse stress conditions.

Development of Next-Generation Caspase-9 Targeted Probes

The structure of this compound, incorporating a peptide sequence recognized by caspase-9 and a fluoromethyl ketone (FMK) warhead for irreversible inhibition rndsystems.com, provides a foundation for developing next-generation caspase-9 targeted probes. Future research could focus on modifying this structure to create probes with enhanced properties. This might include incorporating fluorescent tags or other labels for improved visualization and tracking of caspase-9 activity in live cells or tissues. Developing activity-based probes based on the Z-LEHD sequence could allow for the detection and quantification of active caspase-9 populations. Such probes could offer higher sensitivity and specificity compared to antibody-based methods, providing a more accurate picture of caspase-9 activation dynamics in complex biological systems.

Integration with High-Throughput Screening Methodologies

This compound's established role as a selective caspase-9 inhibitor makes it a valuable tool for integration into high-throughput screening (HTS) methodologies. Future research could involve using this compound as a positive control or a reference compound in screens aimed at identifying modulators of caspase-9 activity or caspase-9-dependent cell death pathways. Furthermore, screens could be designed to identify compounds that bypass or are synergistic with caspase-9 inhibition, providing insights into alternative cell death mechanisms or combination therapeutic strategies. The use of cell-based assays where this compound inhibits apoptosis induced by various stimuli invivochem.commedchemexpress.comtargetmol.comiiarjournals.orgnih.govmdpi.comnih.gov demonstrates the feasibility of incorporating caspase-9 inhibition as a parameter in HTS platforms.

Elucidation of Cross-Talk Between Caspase-9 Pathways and Other Cellular Processes

Emerging research suggests intricate cross-talk between apoptotic pathways and other cellular processes. This compound can be instrumental in future studies aimed at elucidating the interactions between caspase-9 signaling and processes such as autophagy, ferroptosis, and immune responses. For example, studies investigating the role of caspase-9 in endoplasmic reticulum stress-mediated cell death iiarjournals.org or its interplay with other caspases like caspase-8 and caspase-3 in specific contexts nih.govmdpi.comnih.gov highlight the complexity of these networks. Future research using this compound can help define how caspase-9 activity influences or is influenced by these other pathways, potentially revealing novel therapeutic targets or strategies that modulate multiple cellular processes simultaneously.

Translational Research Potential in Preclinical Disease Models

The demonstrated protective effects of this compound in preclinical models, such as attenuating apoptosis and exhibiting neuroprotective effects in a rat spinal cord injury model invivochem.commedchemexpress.comtargetmol.com and its implication in studies related to cancer invivochem.commedchemexpress.comtargetmol.comiiarjournals.orgnih.gov, underscore its translational research potential. Future research can further explore the therapeutic utility of caspase-9 inhibition using this compound or its derivatives in various disease models where excessive or inappropriate apoptosis contributes to pathology. This includes neurodegenerative diseases, cardiovascular conditions, and certain cancers. While this compound itself may primarily serve as a research tool, findings from these preclinical studies can inform the development of clinically viable caspase-9 inhibitors or combination therapies targeting caspase-9-dependent pathways.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using Z-Lehd-fmk tfa as a caspase-9 inhibitor in apoptosis studies?

  • Methodological Answer : this compound is typically applied as a cell-permeable inhibitor targeting caspase-8. Standard protocols involve pre-treating cells with 20–50 μM of the inhibitor for 1–2 hours before apoptosis induction (e.g., via TRAIL or chemotherapeutic agents). Controls should include untreated cells, vehicle controls (e.g., DMSO), and pan-caspase inhibitors (e.g., z-VAD-fmk) to validate pathway specificity. Apoptosis markers (e.g., PARP cleavage, caspase-9 activation) should be assessed via immunoblotting .

Q. How can researchers confirm the specificity of this compound for caspase-9 in intrinsic apoptosis pathways?

  • Methodological Answer : To confirm specificity, co-administer inhibitors of parallel pathways (e.g., caspase-8 inhibitor z-IETD-fmk for extrinsic pathways) and compare apoptosis rates via annexin V/PI staining. If this compound reduces caspase-9 activation but not caspase-8, this supports intrinsic pathway specificity. Additionally, use siRNA knockdown of caspase-9 to validate inhibitor effects on downstream targets like cytochrome c release .

Q. What are critical controls when using this compound to study neuronal or glial apoptosis?

  • Methodological Answer : Include positive controls (e.g., staurosporine-induced apoptosis) and negative controls (untreated cells with matched solvent concentrations). Assess off-target effects by measuring calpain activity (via calpeptin inhibition) and mitochondrial membrane potential (JC-1 staining). Ensure purity and stability of this compound by verifying lot-specific activity in pilot experiments .

Advanced Research Questions

Q. How does this compound interact with p38 MAPK signaling to regulate apoptosis in cancer models?

  • Methodological Answer : In TαPcZn-PDT-treated LoVo cells, this compound and p38 MAPK siRNA synergistically suppress apoptosis, indicating crosstalk. Use co-immunoprecipitation to assess physical interactions between caspase-9 and p38 MAPK. Quantify phospho-p38 MAPK levels via Western blot after inhibitor treatment to determine if caspase-9 inhibition feedback-modulates upstream kinases .

Q. How can researchers resolve contradictions when caspase-9 inhibition fails to fully block apoptosis?

  • Methodological Answer : Incomplete apoptosis suppression (e.g., residual annexin V+ cells despite this compound treatment) suggests alternative pathways (e.g., necroptosis or caspase-independent apoptosis). Combine this compound with necroptosis inhibitors (e.g., necrostatin-1) and assess mitochondrial permeability transition pore (mPTP) opening via calcein-AM/Cobalt staining. RNA-seq analysis of inhibitor-treated cells can identify compensatory gene expression changes .

Q. What strategies optimize this compound dosing to minimize off-target effects in primary cell cultures?

  • Methodological Answer : Conduct dose-response curves (10–100 μM) with viability assays (e.g., WST-1) to identify the lowest effective concentration. For primary neurons or astrocytes, use serum-free media during pretreatment to enhance inhibitor uptake. Validate caspase-9 inhibition efficiency via fluorogenic substrates (e.g., LEHD-AFC) and compare with caspase-3/7 activity to ensure selectivity .

Data Reproducibility & Experimental Design

Q. How should researchers document this compound usage for reproducibility in apoptosis studies?

  • Methodological Answer : Report the inhibitor’s source, purity (≥95% by HPLC), storage conditions (−20°C in aliquots), and reconstitution solvents. Include batch-specific validation data (e.g., % inhibition of recombinant caspase-9). For in vivo studies, detail administration routes (e.g., intrathecal vs. systemic) and pharmacokinetic parameters (e.g., half-life in serum) .

Q. What statistical approaches address variability in apoptosis assays using this compound?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., inhibitor vs. siRNA vs. combination treatments). Normalize caspase activity data to housekeeping genes (e.g., β-actin) and apply log transformation for skewed distributions. Include power analysis in study design to ensure adequate sample size (n ≥ 3 biological replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.